molecular formula C9H8ClN B1347370 2-Chloro-3-phenyl-propionitrile CAS No. 17849-62-6

2-Chloro-3-phenyl-propionitrile

Cat. No. B1347370
Key on ui cas rn: 17849-62-6
M. Wt: 165.62 g/mol
InChI Key: ZUPBNBYEVVGQKK-UHFFFAOYSA-N
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Patent
US04536342

Procedure details

55.8 g (0.6 mol) of aniline and 200 ml of a 25% hydrochloric acid aqueous solution were mixed to obtain a suspension of aniline hydrochloride. While cooling this solution to a temperature of from 0° to 10° C. from outside and stirring it, a solution prepared by dissolving 42.5 g (0.615 mol) of sodium nitrite in 85 ml of distilled water, was dropwise added over a period of about 4 hours. After the completion of the dropwise addition, the reaction mixture was stirred for about 1 hour at a temperature of from 0° to 10° C. To this solution, 200 ml of methanol and 95.4 g (1.8 mols) of acrylonitrile were added, and while stirring the mixture under cooling, 5 g of cuprous oxide powder was gradually added. The reaction mixture was stirred at a temperature of from 10° to 20° C. for 4 hours, and then methanol and unreacted acrylonitrile were distilled off by distillation. The residual solution was separated into an aqueous phase and an organic phase. The organic phase was subjected to distillation under reduced pressure, whereby 87 g (yield: 88%) of α-chloro-β-phenylpropionitrile was obtained. (b.p.: 105°-110° C./4 mmHg).
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
95.4 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:8].Cl.[NH2:10][C:11]1C=CC=[CH:13][CH:12]=1.N([O-])=O.[Na+].C(#N)C=C>O.CO>[Cl:8][CH:12]([CH2:13][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]#[N:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
55.8 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Step Three
Name
Quantity
42.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Four
Name
cuprous oxide
Quantity
5 g
Type
reactant
Smiles
Step Five
Name
Quantity
95.4 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain
TEMPERATURE
Type
TEMPERATURE
Details
While cooling this solution to a temperature of from 0° to 10° C. from outside
CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was dropwise added over a period of about 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 1 hour at a temperature of from 0° to 10° C
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at a temperature of from 10° to 20° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
methanol and unreacted acrylonitrile were distilled off by distillation
CUSTOM
Type
CUSTOM
Details
The residual solution was separated into an aqueous phase
DISTILLATION
Type
DISTILLATION
Details
The organic phase was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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